Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 2-position of the indole ring .
Mechanism of Action
Target of Action
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . They have been used as reactants for the synthesis of various biologically active compounds, including cannabinoid CB1 receptor antagonists .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been used as reactants for the synthesis of compounds that inhibit the Indoleamine 2,3-dioxygenase (IDO) and Human Reticulocyte 15-Lipoxygenase-1 . These enzymes are involved in various biological processes, including immune response and lipid metabolism, respectively.
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . For instance, some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of 5-bromoindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Scientific Research Applications
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 1-position.
Methyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
5-Bromo-1-methyl-1H-indole: Lacks the ester group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-bromo-1-methylindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEUBLNVHZTFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469848 | |
Record name | Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91844-20-1 | |
Record name | Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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